molecular formula C6H5Cl2N3O2 B1296686 Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate CAS No. 502142-81-6

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Cat. No. B1296686
Key on ui cas rn: 502142-81-6
M. Wt: 222.03 g/mol
InChI Key: YEUYMEGMXJWEDE-UHFFFAOYSA-N
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Patent
US07538214B2

Procedure details

Ammonia was bubbled through a solution of 2,5,6-trichloro-pyrimidine-4-carboxylic acid methyl ester (15.94 g, 66 mmol, see H. Gershon, J. Org. Chem. 1962, 27, 3507-3510 for preparation) in p-dioxane (150 mL) for 30 minutes. The solvent was then removed and the residue partitioned between ethyl acetate and water. The organic phase was dried and concentrated under vacuum. The product was purified by column chromatography to provide 6-amino-2,5-dichloropyrimidine-4-carboxylic acid methyl ester (12.74 g, 87% yield): mp 164-166° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.94 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][O:3][C:4]([C:6]1[C:11]([Cl:12])=[C:10](Cl)[N:9]=[C:8]([Cl:14])[N:7]=1)=[O:5]>O1CCOCC1>[CH3:2][O:3][C:4]([C:6]1[C:11]([Cl:12])=[C:10]([NH2:1])[N:9]=[C:8]([Cl:14])[N:7]=1)=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
15.94 g
Type
reactant
Smiles
COC(=O)C1=NC(=NC(=C1Cl)Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC(=NC(=C1Cl)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.74 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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